9-Decyl-9-borabicyclo[3.3.1]nonane
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Overview
Description
9-Decyl-9-borabicyclo[3.3.1]nonane is an organoborane compound known for its utility in organic synthesis, particularly in hydroboration reactions. This compound is a derivative of 9-borabicyclo[3.3.1]nonane, which is widely used as a hydroboration reagent due to its remarkable regio-, chemo-, and stereoselectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Decyl-9-borabicyclo[3.3.1]nonane can be synthesized by reacting 1,5-cyclooctadiene with borane in ethereal solvents. The reaction typically involves the following steps:
Preparation of Borane Solution: Borane-methyl sulfide complex is dissolved in an ethereal solvent such as 1,2-dimethoxyethane.
Addition of 1,5-Cyclooctadiene: 1,5-cyclooctadiene is added dropwise to the borane solution while maintaining the reaction temperature between 50-60°C.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation units to handle the reagents and products efficiently.
Chemical Reactions Analysis
Types of Reactions
9-Decyl-9-borabicyclo[3.3.1]nonane undergoes various types of reactions, including:
Hydroboration: Addition of boron to alkenes to form organoboranes.
Oxidation: Conversion of organoboranes to alcohols using hydrogen peroxide in alkaline conditions.
Reduction: Reduction of carbonyl compounds, acid chlorides, and alkenes.
Common Reagents and Conditions
Hydroboration: Typically performed with alkenes in the presence of this compound.
Oxidation: Hydrogen peroxide in aqueous potassium hydroxide.
Reduction: Stoichiometric amounts of this compound are used for the reduction of amides to amines.
Major Products
Hydroboration: Organoboranes.
Oxidation: Alcohols.
Reduction: Amines.
Scientific Research Applications
9-Decyl-9-borabicyclo[3.3.1]nonane is used in various scientific research applications, including:
Biology: In the synthesis of biologically active compounds.
Medicine: For the preparation of pharmaceutical intermediates.
Industry: In the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Decyl-9-borabicyclo[3.3.1]nonane involves the addition of boron to alkenes, forming organoboranes. This process is highly regioselective, allowing for the preparation of terminal alcohols by subsequent oxidative cleavage. The steric demand of the compound suppresses the formation of 2-substituted isomers .
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane: A widely used hydroboration reagent with similar regio-, chemo-, and stereoselectivity.
Borane-Tetrahydrofuran Complex: Another hydroboration reagent but less selective compared to 9-Decyl-9-borabicyclo[3.3.1]nonane.
Uniqueness
This compound is unique due to its high regioselectivity and ability to form organoboranes with defined stereochemistry. Its derivatives are also used for asymmetric reduction of ketones, expanding its utility in organic synthesis .
Properties
CAS No. |
202259-08-3 |
---|---|
Molecular Formula |
C18H35B |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
9-decyl-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C18H35B/c1-2-3-4-5-6-7-8-9-16-19-17-12-10-13-18(19)15-11-14-17/h17-18H,2-16H2,1H3 |
InChI Key |
BXPVBFNTEZXJHG-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)CCCCCCCCCC |
Origin of Product |
United States |
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